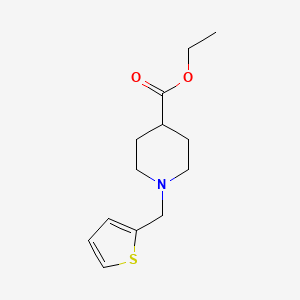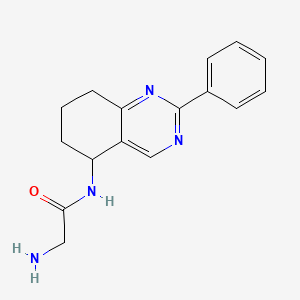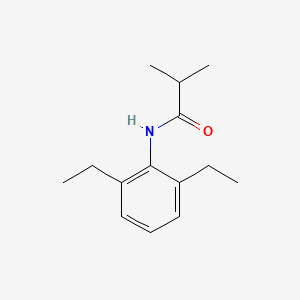acetic acid](/img/structure/B5634708.png)
[4-(cyclopropylmethyl)piperazin-1-yl](2,5-dimethoxyphenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of organic molecules that have been explored for various biological and chemical properties due to their unique structural features. The presence of cyclopropylmethyl, piperazin-1-yl, and dimethoxyphenyl acetic acid moieties contribute to its distinctive chemical behavior and potential applications in chemical synthesis and pharmacology.
Synthesis Analysis
The synthesis of related compounds involves multiple steps including condensation, cyclization, and substitution reactions. These processes are designed to introduce the cyclopropylmethyl, piperazin-1-yl, and dimethoxyphenyl groups into the molecule. Typically, starting materials such as amino acids, aldehydes, and chlorides are utilized in these syntheses, under specific conditions to ensure the formation of the desired product with high purity and yield.
Molecular Structure Analysis
The molecular structure of such compounds is characterized by strong intermolecular hydrogen bonding, typically observed through spectroscopic techniques like X-ray diffraction, IR, 1H NMR, and 13C NMR. These studies reveal the spatial arrangement of atoms and the presence of specific functional groups that dictate the compound's reactivity and interactions with other molecules.
Chemical Reactions and Properties
These compounds can undergo a variety of chemical reactions, including substitution and photochemical reactions. Their reactivity is significantly influenced by the structural elements such as the piperazine ring and the acetic acid moiety. The presence of the cyclopropylmethyl group can also impart unique reactivity patterns, affecting the compound's behavior in organic synthesis and its interaction with biological systems.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are determined by the compound's molecular composition and structure. These properties are crucial for understanding the compound's behavior in different environments and for designing the appropriate conditions for its storage, handling, and application in various chemical processes.
Chemical Properties Analysis
The chemical properties include acidity, basicity, reactivity with other chemical agents, and photostability. These characteristics are influenced by the compound's molecular framework and the electronic distribution within the molecule. Understanding these properties is essential for predicting the compound's behavior in chemical reactions and in biological systems.
For further details and specific study results, refer to the following sources:
Sahin et al. (2014) conducted a study on related compounds, offering insights into their synthesis, structural analysis, and intermolecular bonding patterns (Şahin, Kantar, Şaşmaz, Gümrükçüoğlu, & Büyükgüngör, 2014).
Mella et al. (2001) provided information on the photochemistry of similar compounds, highlighting the impact of structural features on their photoreactive behavior (Mella, Fasani, & Albini, 2001).
Rajkumar et al. (2014) discussed the synthesis and spectral characterization of derivatives, which could be related to understanding the chemical properties and reactions (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Propriétés
IUPAC Name |
2-[4-(cyclopropylmethyl)piperazin-1-yl]-2-(2,5-dimethoxyphenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-23-14-5-6-16(24-2)15(11-14)17(18(21)22)20-9-7-19(8-10-20)12-13-3-4-13/h5-6,11,13,17H,3-4,7-10,12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STHOXEZLAPSYTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(C(=O)O)N2CCN(CC2)CC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1S*,5R*)-6-benzyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5634659.png)
![3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]piperidine](/img/structure/B5634663.png)
![N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B5634669.png)

![ethyl (5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)carbamate](/img/structure/B5634675.png)
![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-furoate](/img/structure/B5634679.png)
![2-isopropyl-4-methyl-N-[2-(1H-pyrrol-1-yl)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B5634691.png)

![1-methyl-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B5634710.png)
![2-[benzyl(4,5-dimethoxy-2-nitrobenzyl)amino]ethanol](/img/structure/B5634717.png)